molecular formula C9H12ClNO B13044443 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine

1-(2-Chloro-3-methoxyphenyl)ethan-1-amine

Cat. No.: B13044443
M. Wt: 185.65 g/mol
InChI Key: BBOYRGKWTRGIBP-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, with an ethanamine side chain

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Chloro-3-methoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-(2-chloro-3-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6H,11H2,1-2H3

InChI Key

BBOYRGKWTRGIBP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)Cl)N

Origin of Product

United States

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